

The Second Messenger: A History of cAMP Research and its Nobel Recognition

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This technical guide delves into the history of cyclic adenosine monophosphate (**cAMP**) research, a cornerstone of our understanding of signal transduction. We will explore the pivotal discoveries, the brilliant minds behind them, and the profound impact this research has had on biology and medicine, as recognized by multiple Nobel Prizes. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this critical signaling molecule.

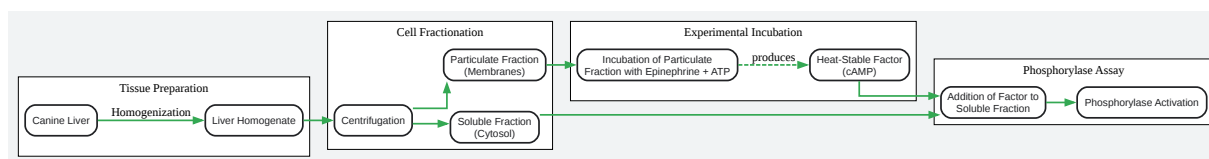
The Dawn of a New Messenger: Earl W. Sutherland Jr. and the Discovery of cAMP

In the mid-20th century, the mechanism by which hormones exerted their effects on cells was a black box. It was known that hormones like epinephrine could stimulate glycogenolysis in the liver, but how the signal was transmitted across the cell membrane was a mystery. Earl W. Sutherland Jr. and his colleagues embarked on a series of elegant experiments that would unravel this puzzle and introduce the concept of the "second messenger."

The Pivotal Experiment: Uncovering a Heat-Stable Factor

Sutherland's key experiment involved the fractionation of canine liver homogenates. He demonstrated that epinephrine's ability to activate phosphorylase, the enzyme responsible for glycogen breakdown, required both the particulate (membrane) and soluble (cytosolic) fractions of the cell.

- Preparation of Liver Homogenate: Canine livers were perfused to remove blood and then homogenized in a cold buffer solution.
- Fractionation: The homogenate was centrifuged to separate the particulate fraction (containing cell membranes and organelles) from the soluble fraction (the cytosol).
- Assay for Phosphorylase Activity: The conversion of inactive phosphorylase b to active phosphorylase a was measured in the soluble fraction.
- The Discovery: When the particulate fraction was incubated with epinephrine and ATP, a heat-stable factor was produced that, when added to the soluble fraction, activated phosphorylase. This heat-stable factor was later identified as cyclic AMP.



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Caption: Workflow of Sutherland's experiment discovering **cAMP**.

Sutherland's groundbreaking work, which established the principle of second messenger signaling, was recognized with the Nobel Prize in Physiology or Medicine in 1971 "for his discoveries concerning the mechanisms of the action of hormones".

The Molecular Switch: G-Proteins and the Role of GTP

While Sutherland had identified **cAMP** and the enzyme responsible for its synthesis, adenylyl cyclase, the mechanism by which the hormone receptor activated this enzyme remained

elusive. This piece of the puzzle was solved by the independent work of Martin Rodbell and Alfred G. Gilman in the 1970s.

Rodbell's Insight: The Requirement for GTP

Martin Rodbell's experiments with glucagon receptors in liver cell membranes revealed that the binding of glucagon to its receptor was not sufficient to activate adenylyl cyclase. He discovered that a third component, guanosine triphosphate (GTP), was essential for the signal to be transduced.

- **Membrane Preparation:** Rat liver cell membranes were isolated and purified.
- **Receptor Binding Assay:** The binding of radioactively labeled glucagon to the membranes was measured.
- **Adenylyl Cyclase Assay:** The production of **cAMP** in response to glucagon was quantified.
- **The Discovery:** Rodbell observed that in the absence of GTP, glucagon could bind to its receptor, but adenylyl cyclase was not activated. The addition of GTP was necessary for the hormonal signal to be relayed to the enzyme. This led him to propose the "three-component" model of signal transduction: a receptor, a transducer (the G-protein), and an amplifier (adenylyl cyclase).

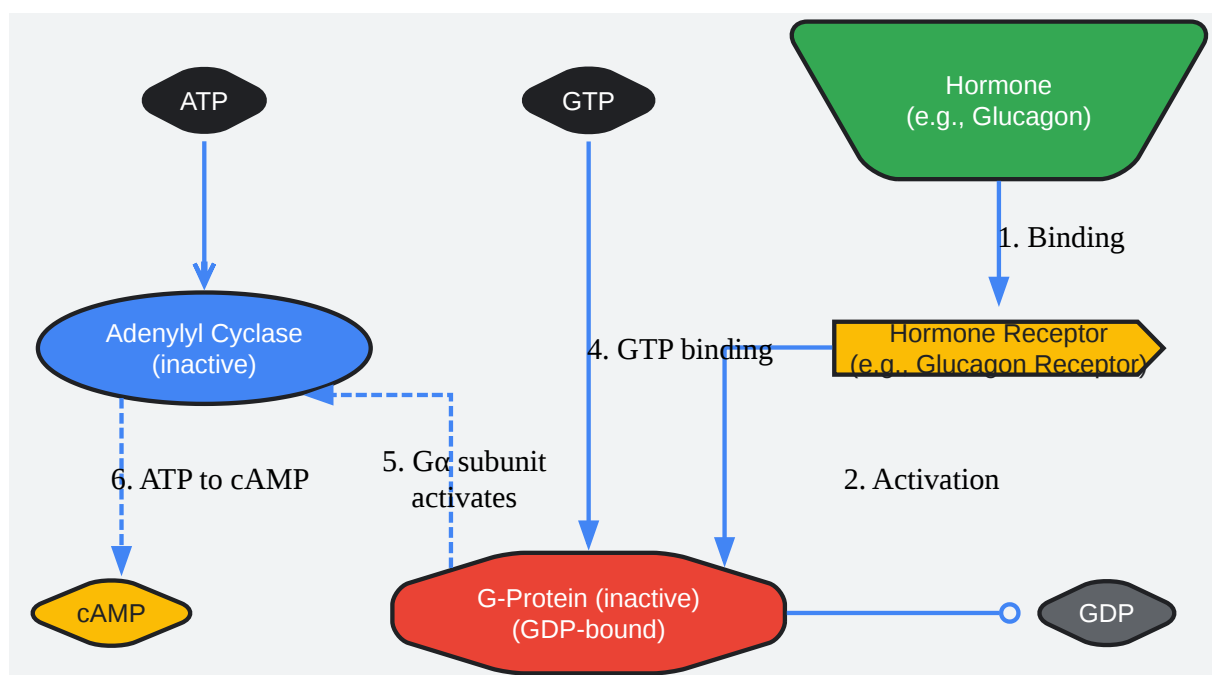
Gilman's Breakthrough: Isolating and Characterizing G-Proteins

Alfred G. Gilman took the next crucial step by isolating and identifying the "transducer" that Rodbell had proposed. Working with mutant lymphoma cells that were deficient in **cAMP** production, he was able to identify and purify the protein responsible for coupling the receptor to adenylyl cyclase. He named this protein "G-protein" because of its dependence on GTP for activity.

- **Cell Lines:** Gilman used wild-type (S49) and mutant (cyc-) lymphoma cells. The cyc- cells had functional beta-adrenergic receptors and adenylyl cyclase but could not produce **cAMP** in response to hormones.

- **Protein Extraction:** Extracts were prepared from the membranes of both wild-type and cyc-cells.
- **Reconstitution:** The extract from wild-type cells was added to the membranes of the cyc-cells.
- **The Discovery:** The addition of the wild-type extract restored the ability of the cyc- cell membranes to produce **cAMP** in response to beta-adrenergic stimulation, but only in the presence of GTP. This demonstrated that the extract contained the missing G-protein that was essential for signal transduction.

For their discovery of G-proteins and their role in signal transduction, Martin Rodbell and Alfred G. Gilman were awarded the Nobel Prize in Physiology or Medicine in 1994.



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Caption: The G-protein signaling cascade.

The Downstream Cascade: Protein Kinases and Phosphorylation

The discovery of **cAMP** and G-proteins explained how a signal could be transmitted into the cell, but the question of how **cAMP** actually elicited a physiological response remained. The answer lay in the work of Edmond H. Fischer and Edwin G. Krebs, who were studying the regulation of the same enzyme that had fascinated Sutherland: phosphorylase.

A Reversible Switch: The Discovery of Protein Phosphorylation

Fischer and Krebs discovered that the activation of phosphorylase was a reversible process involving the addition and removal of a phosphate group. They identified the enzyme responsible for adding the phosphate group, phosphorylase kinase, and the enzyme that removed it, phosphorylase phosphatase. This discovery of reversible protein phosphorylation was a landmark in understanding cellular regulation.

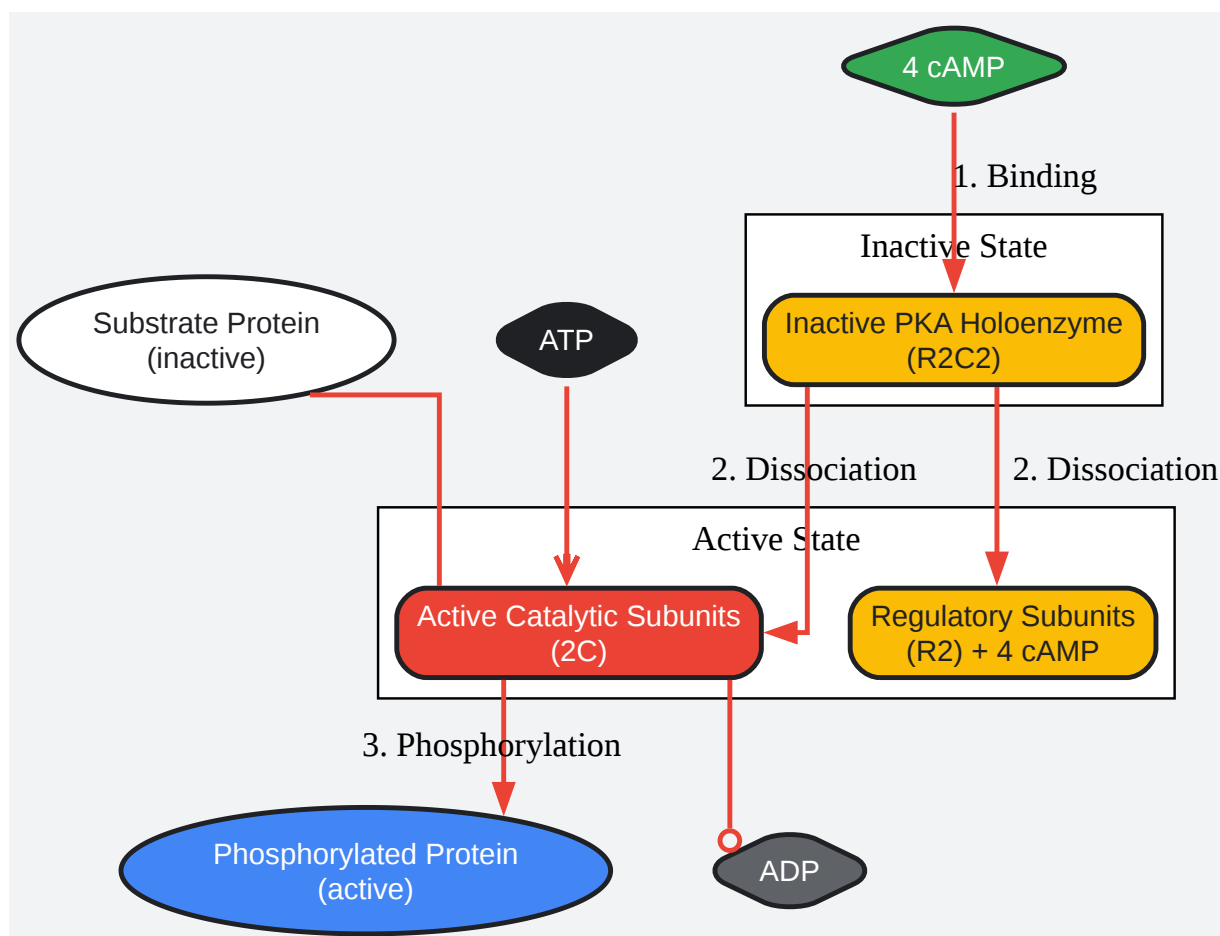
Connecting the Dots: cAMP-Dependent Protein Kinase

The final piece of the puzzle was to connect **cAMP** to this phosphorylation cascade. In 1968, Krebs and his colleagues demonstrated that the effects of **cAMP** were mediated by a specific enzyme, which they named **cAMP**-dependent protein kinase (now known as Protein Kinase A or PKA).

- **Enzyme Purification:** A protein kinase was purified from rabbit skeletal muscle.
- **Kinase Assay:** The ability of the purified kinase to transfer the terminal phosphate from ATP to a substrate protein (initially casein and protamine) was measured.
- **cAMP Stimulation:** The effect of **cAMP** on the kinase activity was tested.
- **The Discovery:** The activity of the purified protein kinase was found to be dramatically stimulated by the presence of low concentrations of **cAMP**. This established PKA as the primary intracellular receptor for **cAMP** and the key effector in its signaling pathway.

For their discoveries concerning reversible protein phosphorylation as a biological regulatory mechanism, Edmond H. Fischer and Edwin G. Krebs were awarded the Nobel Prize in

Physiology or Medicine in 1992.



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Caption: Activation of Protein Kinase A by **cAMP**.

Summary of Nobel Prizes in **cAMP** Research

The profound importance of **cAMP** and its signaling pathway is underscored by the number of Nobel Prizes awarded to researchers in this field.

Year	Laureate(s)	Contribution
1971	Earl W. Sutherland Jr.	Discovery of cAMP and the second messenger concept.
1992	Edmond H. Fischer & Edwin G. Krebs	Discovery of reversible protein phosphorylation.
1994	Martin Rodbell & Alfred G. Gilman	Discovery of G-proteins and their role in signal transduction.

Conclusion

The history of **cAMP** research is a testament to the power of curiosity-driven science. From Sutherland's initial observations in liver homogenates to the intricate molecular details of G-protein-coupled receptor signaling, the study of this single molecule has revolutionized our understanding of cellular communication. The work of these Nobel laureates has not only illuminated fundamental biological processes but has also paved the way for the development of numerous therapeutic agents that target this critical signaling pathway. The story of **cAMP** continues to unfold as new roles for this versatile second messenger are discovered, ensuring its place at the forefront of biomedical research for years to come.

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